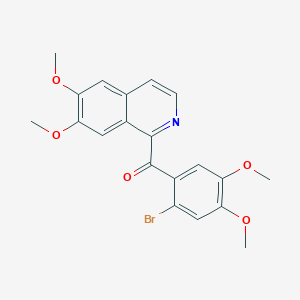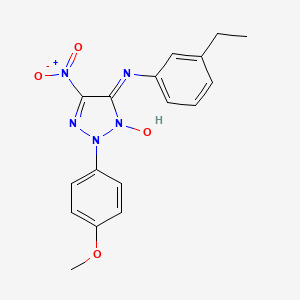
(2-bromo-4,5-dimethoxyphenyl)(6,7-dimethoxy-1-isoquinolinyl)methanone
Vue d'ensemble
Description
(2-bromo-4,5-dimethoxyphenyl)(6,7-dimethoxy-1-isoquinolinyl)methanone, also known as BRDM, is a chemical compound that has been studied for its potential applications in scientific research.
Mécanisme D'action
(2-bromo-4,5-dimethoxyphenyl)(6,7-dimethoxy-1-isoquinolinyl)methanone works by binding to the dopamine transporter and inhibiting the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which can have a range of effects on the brain and body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-bromo-4,5-dimethoxyphenyl)(6,7-dimethoxy-1-isoquinolinyl)methanone are still being studied, but it has been shown to have a range of effects on the brain and body. It has been shown to increase locomotor activity in mice, which suggests that it may have stimulant properties. It has also been shown to increase dopamine levels in the brain, which can have a range of effects on mood, motivation, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-bromo-4,5-dimethoxyphenyl)(6,7-dimethoxy-1-isoquinolinyl)methanone in lab experiments is that it has a high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in the brain. However, one limitation of using (2-bromo-4,5-dimethoxyphenyl)(6,7-dimethoxy-1-isoquinolinyl)methanone is that it is a relatively new compound, and its effects on the brain and body are still being studied. This means that researchers need to be cautious when interpreting their results, and more research is needed to fully understand the effects of (2-bromo-4,5-dimethoxyphenyl)(6,7-dimethoxy-1-isoquinolinyl)methanone.
Orientations Futures
There are several future directions for research on (2-bromo-4,5-dimethoxyphenyl)(6,7-dimethoxy-1-isoquinolinyl)methanone. One area of interest is the development of new drugs that target the dopamine transporter, based on the structure of (2-bromo-4,5-dimethoxyphenyl)(6,7-dimethoxy-1-isoquinolinyl)methanone. Another area of interest is the study of the long-term effects of (2-bromo-4,5-dimethoxyphenyl)(6,7-dimethoxy-1-isoquinolinyl)methanone on the brain and body, particularly in relation to conditions such as Parkinson's disease and ADHD. Additionally, more research is needed to fully understand the mechanism of action of (2-bromo-4,5-dimethoxyphenyl)(6,7-dimethoxy-1-isoquinolinyl)methanone and how it interacts with other neurotransmitters in the brain.
Applications De Recherche Scientifique
(2-bromo-4,5-dimethoxyphenyl)(6,7-dimethoxy-1-isoquinolinyl)methanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which is a protein that plays a key role in the regulation of dopamine levels in the brain. This makes (2-bromo-4,5-dimethoxyphenyl)(6,7-dimethoxy-1-isoquinolinyl)methanone a promising candidate for the development of new drugs to treat conditions such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
(2-bromo-4,5-dimethoxyphenyl)-(6,7-dimethoxyisoquinolin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO5/c1-24-15-7-11-5-6-22-19(12(11)8-16(15)25-2)20(23)13-9-17(26-3)18(27-4)10-14(13)21/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIHFXMFUCCLGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2C(=O)C3=CC(=C(C=C3Br)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4,5-dimethoxyphenyl)(6,7-dimethoxy-1-isoquinolinyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4195693.png)
![N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4195695.png)
![3-chloro-N-(2-chloro-4-nitrophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4195703.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B4195710.png)
![3-[(4-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-3-phenyl-1-propanone](/img/structure/B4195721.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~1~,N~5~-dipropylglutamamide](/img/structure/B4195737.png)
![2-iodo-5-[(3,4,5-trimethoxybenzoyl)amino]benzoic acid](/img/structure/B4195739.png)

![2,2-dichloro-N-[2-(4-chlorophenyl)ethyl]-1-methylcyclopropanecarboxamide](/img/structure/B4195757.png)
![3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-2,5-pyrrolidinedione](/img/structure/B4195760.png)
![3,4-dichloro-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B4195764.png)


![4-oxo-N-(tetrahydro-2-furanylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4195788.png)